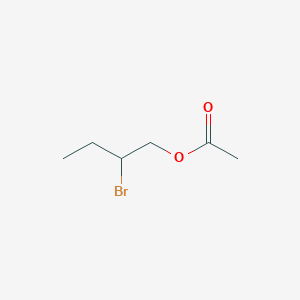
Ethyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
This compound is a derivative of piperidine, which is a common structure in many pharmaceuticals . It contains a methylsulfonyl group attached to the piperidine ring, an ethyl ester group, and an amide group. These functional groups could potentially contribute to its reactivity and properties.
Molecular Structure Analysis
The InChI code for a similar compound, (1-(Methylsulfonyl)piperidin-4-yl)methanol, is 1S/C7H15NO3S/c1-12(10,11)8-4-2-7(6-9)3-5-8/h7,9H,2-6H2,1H3 . This can give you an idea of the molecular structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its structure. For example, a similar compound, (1-(Methylsulfonyl)piperidin-4-yl)methanol, has a molecular weight of 193.27 and is a solid at room temperature .Scientific Research Applications
Antimicrobial Activity
Several studies have focused on the synthesis and antimicrobial evaluation of compounds structurally related to Ethyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate. For instance, compounds synthesized through Knoevenagel condensation reactions demonstrated significant antimicrobial activities, pointing towards their potential in developing new antimicrobial agents (Kariyappa et al., 2016; Kumar et al., 2016).
Synthesis and Characterization
Research in the synthesis and structural characterization of related compounds has provided insights into their chemical properties and potential applications. The crystal structures of alanylpiperidine analogues have been determined, offering valuable information for the design of compounds with enhanced biological activities (Mambourg et al., 2021).
Therapeutic Potential
Studies have also investigated the therapeutic potential of compounds with structural similarities, including their role as anticancer agents. Sequential synthesis of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed promising anticancer activities, highlighting the potential of these compounds in cancer therapy (Rehman et al., 2018).
Enantioseparation and Chromatography
Research on the enantioseparation of active pharmaceutical ingredients and their intermediates using novel types of polysaccharide stationary phases has demonstrated the importance of these compounds in pharmaceutical analysis and quality control (Zhou et al., 2010).
Mechanism of Action
Target of Action
Compounds with similar structures, such as piperidine derivatives, have been found to interact with a variety of targets, including g-protein coupled receptors and enzymes involved in various biochemical pathways .
Mode of Action
The presence of the piperidine ring and the methylsulfonyl group could potentially enhance the compound’s binding affinity to its targets .
Biochemical Pathways
Compounds with similar structures have been found to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and viral infections .
Result of Action
Based on the biological activities of similar compounds, it could potentially exert anti-inflammatory, anticancer, or antiviral effects .
properties
IUPAC Name |
ethyl 4-[(1-methylsulfonylpiperidin-4-yl)methylamino]-4-oxobutanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H24N2O5S/c1-3-20-13(17)5-4-12(16)14-10-11-6-8-15(9-7-11)21(2,18)19/h11H,3-10H2,1-2H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHAWWCHUHPZQC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC(=O)NCC1CCN(CC1)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H24N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 4-(((1-(methylsulfonyl)piperidin-4-yl)methyl)amino)-4-oxobutanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![4-{[3-(4-bromophenyl)-5-(2,3-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]carbonyl}pyridine](/img/structure/B2499714.png)



![3-(1-(2-(benzo[d]oxazol-2-ylthio)acetyl)piperidin-4-yl)quinazoline-2,4(1H,3H)-dione](/img/structure/B2499723.png)

![N-[4-(3-methylimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2499727.png)
![(1S,4S)-2,5-Diazabicyclo[2.2.1]heptane-2-carboxamide hydrochloride](/img/structure/B2499728.png)

![3-((2-(azepan-1-yl)-2-oxoethyl)thio)-5,6-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2499731.png)